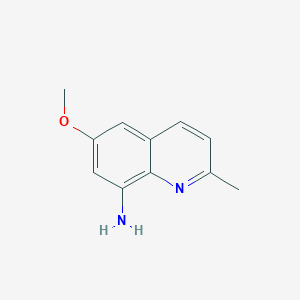
5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of the cyano and amino groups in the structure makes it a versatile building block for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds, such as β-ketonitriles or α,β-unsaturated carbonyl compounds . The reaction conditions often involve the use of a base, such as sodium ethoxide, in an ethanol solvent at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and amino groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-ethyl-3-methyl-4-cyano-5-amino-1H-pyrazole
- 1-cyclopentyl-3-methyl-4-cyano-5-amino-1H-pyrazole
- 1-cyclopentyl-3-ethyl-4-nitro-5-amino-1H-pyrazole
Uniqueness
5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyano and amino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H16N4 |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
5-amino-1-cyclopentyl-3-ethylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H16N4/c1-2-10-9(7-12)11(13)15(14-10)8-5-3-4-6-8/h8H,2-6,13H2,1H3 |
InChI-Schlüssel |
DHNYPTQTZHWNJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C(=C1C#N)N)C2CCCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Methyl-1-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8596517.png)


![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-methylphenyl)methylene]-](/img/structure/B8596549.png)


